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Compound of Interest

Compound Name: JNJ-26070109

Cat. No.: B15615440

Audience: Researchers, scientists, and drug development professionals.

Introduction

JNJ-26070109 is identified as a potent, selective, and orally bioactive antagonist for the
cholecystokinin 2 receptor (CCK2R).[1][2] The CCK2R, a G-protein coupled receptor (GPCR)
found in the central nervous system and gastrointestinal tract, plays a significant role in gastric
acid secretion and mucosal growth.[1][3] Characterizing the binding affinity of compounds like
JNJ-26070109 to CCK2R is a critical step in drug discovery and development. It allows for the
guantitative assessment of a compound's potency and selectivity. Radioligand binding assays
are the gold standard for determining the affinity of a ligand for its receptor.[4][5] This document
provides a detailed protocol for a competitive binding assay to determine the binding affinity
(Ki) of INJ-26070109 for the human CCK2R.

Quantitative Data Summary

The binding affinity of INJ-26070109 has been determined for CCK2R from multiple species,
demonstrating high affinity. The pKi values, which represent the negative logarithm of the
equilibrium inhibition constant (Ki), are summarized below. A higher pKi value indicates a
stronger binding affinity.
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Species Receptor pKi
Human CCK2R 8.49
Rat CCKZ2R 7.99
Dog CCK2R 7.70

Data sourced from
MedChemExpress.[1]

Signaling Pathway and Mechanism of Action

The CCK2 receptor is a G-protein-coupled receptor that primarily signals through the Gg/G11
and Gal2/13 protein pathways upon activation by its endogenous ligands, gastrin and
cholecystokinin (CCK).[3][6][7] This activation initiates a cascade of intracellular events, starting
with the activation of Phospholipase C (PLC).[6][7] PLC hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers
the release of calcium (Ca2+) from intracellular stores, and DAG activates Protein Kinase C
(PKC).[7] These events lead to the activation of downstream signaling cascades, including the
MAPK and PI3K/AKT pathways, which are involved in cell proliferation and survival.[6][7] INJ-
26070109 acts as a competitive antagonist, binding to the CCK2R and blocking the initiation of
this signaling cascade by endogenous ligands.[1]
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CCK2R signaling cascade and antagonism by JNJ-26070109.
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Experimental Protocol: CCK2R Competition Binding
Assay

This protocol describes a competitive radioligand binding assay to determine the inhibitory
constant (Ki) of INJ-26070109 for the human CCK2R.[5][8] The principle involves measuring
the displacement of a specific high-affinity radioligand from the receptor by increasing
concentrations of the unlabeled competitor compound, JNJ-26070109.

Experimental Workflow

The overall workflow involves preparing cell membranes expressing the target receptor,
incubating them with a radioligand and the test compound, separating bound from free
radioligand via filtration, and quantifying the bound radioactivity.
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Workflow for the competitive radioligand binding assay.
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Materials and Reagents

o Cell Membranes: Membranes prepared from a cell line stably expressing human CCK2R
(e.g., CHO-hCCK2R or HEK293-hCCK2R).

o Radioligand: A suitable high-affinity CCK2R radioligand (e.g., [3H]-Gastrin-I or [*2°]]-CCK-8).
The concentration used should be approximately equal to its Kd value.

e Test Compound: JNJ-26070109 stock solution in DMSO.

» Non-specific Binding Control: A high concentration of a known, non-radiolabeled CCK2R
ligand (e.g., 10 uM Gastrin-I).

e Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 0.1% BSA, pH 7.4.
e Wash Buffer (ice-cold): 50 mM Tris-HCI, pH 7.4.
 Scintillation Cocktail: A suitable liquid scintillation fluid.

o Equipment: 96-well filter plates (e.g., GF/C), vacuum filtration manifold, liquid scintillation
counter, multi-channel pipette, incubator.

Procedure

e Compound Dilution: Prepare a serial dilution of JINJ-26070109 in Assay Buffer. Typically, 11
concentrations are used to generate a full competition curve (e.g., from 1 pM to 10 puM).
Include a vehicle control (Assay Buffer with DMSO) for total binding.

o Assay Plate Setup: The assay is performed in a 96-well plate with a final volume of 250 pL
per well.[9]

o Total Binding Wells: 50 pL of Assay Buffer + 50 pL Radioligand + 150 uL Membrane
suspension.

o Non-specific Binding (NSB) Wells: 50 pL of Non-specific Binding Control + 50 uL
Radioligand + 150 pL Membrane suspension.
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o Competitor Wells: 50 pL of diluted JNJ-26070109 + 50 pyL Radioligand + 150 pL
Membrane suspension.

o Itis recommended to run all conditions in triplicate.

Incubation:

o Add the appropriate components (Assay Buffer, NSB control, or JINJ-26070109 dilution) to
the wells.

o Add the radioligand solution to all wells.

o Initiate the reaction by adding the cell membrane suspension (typically 10-50 ug
protein/well) to all wells.[9]

o Seal the plate and incubate for 60-90 minutes at room temperature or 30°C with gentle
agitation.[9] The incubation time should be sufficient to reach binding equilibrium.

Filtration:

o Pre-soak the filter plate with a solution like 0.3% polyethyleneimine (PEI) to reduce non-
specific binding of the radioligand to the filter.

o Terminate the incubation by rapidly filtering the contents of the assay plate through the
pre-soaked filter plate using a vacuum manifold.

o Wash the filters 3-4 times with 200 uL of ice-cold Wash Buffer to remove unbound
radioligand.[9]

Radioactivity Counting:
o Dry the filter plate completely (e.g., 30 minutes at 50°C or under a heat lamp).[9]
o Add scintillation cocktail to each well.

o Seal the plate and count the radioactivity (in counts per minute, CPM) using a liquid
scintillation counter.
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Data Analysis

o Calculate Specific Binding:
o Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

o For each concentration of INJ-26070109, calculate the percent specific binding: %
Specific Binding = (CPM_competitor - CPM_NSB) / (CPM _total - CPM_NSB) * 100

e Determine IC50:
o Plot the % Specific Binding against the logarithm of the INJ-26070109 concentration.

o Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit
the data and determine the IC50 value (the concentration of INJ-26070109 that displaces
50% of the radioligand).

e Calculate Ki:

o Convert the IC50 to the equilibrium inhibition constant (Ki) using the Cheng-Prusoff
equation:[9] Ki = IC50/ (1 + ([L}/Kd))

o Where:
= [L] is the concentration of the radioligand used in the assay.

» Kd is the equilibrium dissociation constant of the radioligand for the CCK2R (this must
be determined in a separate saturation binding experiment).

The resulting Ki value represents the binding affinity of INJ-26070109 for the CCK2 receptor. A
lower Ki value signifies a higher binding affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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